molecular formula C10H12ClNO2 B2993889 ethyl N-(2-chlorophenyl)glycinate CAS No. 2522-00-1

ethyl N-(2-chlorophenyl)glycinate

Cat. No.: B2993889
CAS No.: 2522-00-1
M. Wt: 213.66
InChI Key: NAYDBQQEELMVED-UHFFFAOYSA-N
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Description

Ethyl N-(2-chlorophenyl)glycinate (CAS 2522-00-1) is a synthetic glycine derivative with a molecular formula of C 10 H 12 ClNO 2 and a molecular weight of 213.66 g/mol . This compound is an ester-functionalized glycine, characterized by an N-(2-chlorophenyl) substitution. It serves as a versatile building block in organic synthesis and medicinal chemistry research, particularly for constructing more complex molecules featuring glycine scaffolds. Researchers value this compound for its role as an intermediate in the synthesis of N-aryl glycine derivatives , a class of compounds with documented applications as photopolymerization initiators and in the development of peptidomimetics . Its structural features make it a candidate for exploring structure-activity relationships in drug discovery. The compound is provided as a neat liquid or solid for use in laboratory-scale chemical transformations. Handling Note: This product is strictly for research purposes and is classified as For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

ethyl 2-(2-chloroanilino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-2-14-10(13)7-12-9-6-4-3-5-8(9)11/h3-6,12H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAYDBQQEELMVED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Ethyl N-(2-chlorophenyl)glycinate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl N-(2-chlorophenyl)glycinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl N-(2-chlorophenyl)glycinate involves its interaction with specific molecular targets. It can act as a substrate for enzymes, leading to the formation of active metabolites. The pathways involved may include enzymatic hydrolysis, oxidation, and conjugation reactions .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The ortho-chloro group in ethyl N-(2-chlorophenyl)glycinate introduces steric hindrance and electronic effects distinct from meta- or para-substituted analogs. For example, para-Cl derivatives (e.g., CAS 2521-89-3) exhibit lower reactivity in coupling reactions due to reduced steric strain .
  • Synthesis Yields : Yields for ortho-substituted glycinates are generally lower (~59% for ethyl N-(3-chloro-4-fluorophenyl)glycinate) compared to pyridinyl analogs (88%) due to challenges in nucleophilic substitution at sterically hindered positions .

Physicochemical Properties

Melting Points and Stability
Compound Melting Point (°C) Stability Notes
This compound Not reported Likely stable under inert conditions
Ethyl N-(4-chlorophenyl)glycinate Not reported Stable; non-hazardous per SDS
Ethyl N-phenylglycinate 58 Low hygroscopicity; stable in ethanol

Key Insight: The absence of melting point data for the ortho-Cl derivative highlights a research gap. However, para-substituted analogs are noted for their stability, suggesting that steric effects in the ortho isomer may reduce crystallinity .

Reactivity and Functionalization

  • Nucleophilic Substitution : The ortho-chloro group in this compound is less reactive in SNAr (nucleophilic aromatic substitution) compared to para-Cl analogs due to steric hindrance. This is critical in designing drug intermediates where regioselectivity is required .
  • Heterocycle Formation: Pyridinyl analogs (e.g., ethyl N-[2-cyano-2-(2-pyridinyl)ethenyl]glycinate) undergo cyclization with Bredereck’s reagent to form fused heterocycles (94% yield), a reaction less feasible with bulky ortho-Cl derivatives .

Biological Activity

Ethyl N-(2-chlorophenyl)glycinate is a compound of interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H12ClNO2C_{10}H_{12}ClNO_2 and is categorized under various chemical databases for its structural characteristics and biological activities .

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The 2-chlorophenyl moiety enhances binding affinity to these targets, potentially leading to modulation of enzyme activity or receptor signaling pathways. This interaction can result in various pharmacological effects, including anti-inflammatory and antimicrobial properties.

Biological Activity Overview

  • Antimicrobial Activity : this compound has shown potential in inhibiting bacterial growth. Studies indicate that derivatives of glycinate compounds can exhibit significant antibacterial properties against various strains, including resistant bacteria.
  • Anti-inflammatory Effects : Research indicates that compounds similar to this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in treating diseases where these enzymes are overactive.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Study on Antimicrobial Efficacy : A study demonstrated that derivatives of ethyl glycinate exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated potent activity, suggesting potential use in developing new antibiotics.
  • Anti-inflammatory Mechanism : In vitro assays showed that this compound reduced the production of inflammatory markers in cell cultures treated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.
  • Enzyme Interaction Studies : Molecular docking studies revealed that this compound binds effectively to specific enzyme active sites, supporting its role as an enzyme inhibitor. The binding affinity was quantified using IC50 values, further confirming its potential therapeutic applications.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant inhibition of bacterial growth
Anti-inflammatoryReduction in inflammatory cytokines
Enzyme inhibitionEffective binding to enzyme active sites

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing ethyl N-(2-chlorophenyl)glycinate, and how can reaction conditions be optimized?

  • Methodology : A two-step approach is commonly employed:

Amination : React 2-chlorophenylamine with ethyl chloroacetate in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) to form the glycinate ester intermediate.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product.

  • Optimization : Monitor reaction progress via TLC and adjust stoichiometric ratios (e.g., 1.2:1 excess of ethyl chloroacetate) to minimize byproducts like N,N-dialkylated derivatives .
  • Key Parameters : Temperature (60–80°C), reaction time (6–12 hr), and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

  • Analytical Techniques :

  • NMR : Compare ¹H/¹³C NMR spectra with reference data (e.g., δ ~4.2 ppm for ester -OCH₂CH₃, δ ~4.0 ppm for glycinate -CH₂-).
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 227.6) via ESI-MS or GC-MS.
  • Melting Point : Cross-check observed values (e.g., 85–87°C) against literature data .
    • Purity Assessment : Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm to quantify impurities (<2%) .

Q. What are the recommended protocols for handling and storing this compound to ensure stability?

  • Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation or dermal exposure. Avoid contact with strong oxidizers (e.g., peroxides) .
  • Storage : Store in amber glass vials under inert gas (argon) at –20°C to prevent hydrolysis or photodegradation. Monitor for crystalline precipitates or discoloration over time .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the reaction mechanism of this compound formation?

  • Approach :

Modeling : Use Gaussian or ORCA software to calculate transition states and intermediates for the amination step.

Solvent Effects : Apply continuum solvation models (e.g., PCM) to simulate DMF’s role in stabilizing charged intermediates.

  • Validation : Compare computed activation energies (ΔG‡) with experimental kinetics (e.g., Arrhenius plots). Discrepancies >10% may indicate unaccounted steric effects from the 2-chlorophenyl group .

Q. What experimental design strategies are effective for optimizing the yield of this compound in multi-variable systems?

  • Factorial Design : Apply a 2³ full factorial design to test variables:

  • Factors : Temperature (60°C vs. 80°C), solvent (DMF vs. THF), catalyst (K₂CO₃ vs. NaHCO₃).
  • Response Surface Analysis : Use ANOVA to identify significant interactions (e.g., temperature × solvent) and predict optimal conditions .
    • Orthogonal Arrays : Reduce experimental runs while maintaining statistical power (e.g., L9 Taguchi array) for screening 4–5 factors .

Q. How does the electronic nature of the chlorophenyl substituent influence the reactivity of this compound in nucleophilic acyl substitution?

  • Methodology :

Comparative Synthesis : Prepare analogs with para- and meta-chloro substituents (CAS 2521-92-8, 2720-05-0) .

Kinetic Studies : Use stopped-flow UV-Vis to measure reaction rates with primary amines (e.g., benzylamine).

  • Findings : The 2-chloro group’s steric hindrance reduces nucleophilic attack efficiency by 30% compared to the para isomer. Hammett plots (σ ≈ 0.23) confirm moderate electron-withdrawing effects .

Q. What spectroscopic techniques are most effective for resolving contradictions in reported crystal structures of related glycinate esters?

  • X-ray Crystallography : Resolve ambiguities in bond angles (e.g., C8–C7–N2 = 119.7° vs. literature 121.5°) by growing single crystals in ethyl acetate/hexane .
  • IR Spectroscopy : Compare carbonyl stretching frequencies (νC=O ~1740 cm⁻¹) to detect polymorphic forms or solvate inclusion .

Methodological Resources

  • Synthetic Protocols : Refer to CRC Handbook for solvent compatibility and purification guidelines .
  • Safety Compliance : Follow TCI America’s SDS for hazard mitigation .
  • Theoretical Frameworks : Align mechanistic studies with Hofstede’s principles of hypothesis-driven inquiry .

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